molecular formula C17H25N5O2S B315802 N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B315802
M. Wt: 363.5 g/mol
InChI Key: CGIAWZDIBSIARA-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and an ethoxy-benzylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Ethoxy-Benzylamino Group: The ethoxy-benzylamino group can be introduced via a nucleophilic substitution reaction, where an ethoxy-benzylamine reacts with a suitable electrophilic intermediate.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, where an acyl chloride reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ethoxy-benzylamine, tert-butyl bromide, and strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Its structural properties may be exploited in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and benzylamino moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-tert-Butyl-4-(2-ethoxy-benzylamino)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide
  • **N-tert-Butyl-2-(4-ethoxy-benzylamino)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide

Uniqueness

N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy-benzylamino group enhances its ability to interact with biological targets, while the tert-butyl group provides steric hindrance, potentially improving its stability and selectivity.

Properties

Molecular Formula

C17H25N5O2S

Molecular Weight

363.5 g/mol

IUPAC Name

N-tert-butyl-2-[[4-[(2-ethoxyphenyl)methylamino]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H25N5O2S/c1-5-24-14-9-7-6-8-13(14)10-19-22-12-18-21-16(22)25-11-15(23)20-17(2,3)4/h6-9,12,19H,5,10-11H2,1-4H3,(H,20,23)

InChI Key

CGIAWZDIBSIARA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNN2C=NN=C2SCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=CC=CC=C1CNN2C=NN=C2SCC(=O)NC(C)(C)C

Origin of Product

United States

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